molecular formula C20H15N5O3S B2831879 N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1251706-44-1

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2831879
CAS No.: 1251706-44-1
M. Wt: 405.43
InChI Key: YTSDKGRKCBWIIV-UHFFFAOYSA-N
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Description

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a phenyl group, a pyrimidinyl group, and a thiophenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-hydroxypyridazine, 4-(6-hydroxypyridazin-3-yl)phenylamine, and 6-oxo-4-(thiophen-2-yl)pyrimidine. These intermediates are then subjected to condensation reactions, often under controlled temperature and pH conditions, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, automated reaction systems, and purification techniques such as recrystallization or chromatography. The scalability of the process would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridazinyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the pyrimidinyl ring can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a pyridazinone derivative, while reduction of the carbonyl group could produce a pyrimidinyl alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide: Unique due to its combination of pyridazinyl, phenyl, pyrimidinyl, and thiophenyl groups.

    N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide: Similar structure but with a pyridinyl group instead of a thiophenyl group.

    N-(4-(6-hydroxypyridazin-3-yl)phenyl)-2-(6-oxo-4-(furan-2-yl)pyrimidin-1(6H)-yl)acetamide: Similar structure but with a furan group instead of a thiophenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c26-18-8-7-15(23-24-18)13-3-5-14(6-4-13)22-19(27)11-25-12-21-16(10-20(25)28)17-2-1-9-29-17/h1-10,12H,11H2,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSDKGRKCBWIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=NNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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